Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate
Description
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic benzoate ester derivative featuring a propargyl ester group, a bromine substituent at position 3, an ethoxy group at position 5, and a 4-fluorobenzyloxy moiety at position 4 of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its structural complexity, which combines electron-withdrawing (bromo), electron-donating (ethoxy), and fluorinated aromatic groups.
Properties
Molecular Formula |
C19H16BrFO4 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H16BrFO4/c1-3-9-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-5-7-15(21)8-6-13/h1,5-8,10-11H,4,9,12H2,2H3 |
InChI Key |
KRDWGVXXYODEGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the bromine atom, ethoxy group, and fluorobenzyl group. The final step involves the addition of the prop-2-yn-1-yl group. The reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include the same steps as the laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of bromine and fluorine atoms may enhance biological activity through increased lipophilicity and interaction with biological targets.
-
Antimicrobial Properties :
- Studies have shown that derivatives of benzoate compounds possess antimicrobial activity. The incorporation of ethoxy and fluorobenzyl groups may enhance efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
-
Drug Delivery Systems :
- The compound's structure allows for modification to improve solubility and stability in drug formulations. Its potential use as a prodrug could facilitate targeted delivery and controlled release of therapeutic agents.
Material Science Applications
-
Polymer Chemistry :
- Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can serve as a monomer for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its functional groups allow for copolymerization with other materials.
-
Coatings and Adhesives :
- The compound's chemical stability makes it suitable for formulating coatings and adhesives that require durability under various environmental conditions. Its hydrophobic nature can improve water resistance in coatings.
Agricultural Chemistry Applications
-
Pesticide Development :
- Compounds similar to this one have been explored for their potential as herbicides or insecticides. The halogenated groups may contribute to higher bioactivity against pests while minimizing toxicity to non-target organisms.
-
Plant Growth Regulators :
- Research into plant growth regulators suggests that modifications to benzoate structures can influence plant growth and development, offering possibilities for agricultural enhancements.
Case Studies
- Anticancer Research :
- Polymer Synthesis :
- Agricultural Efficacy :
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate (Compound 5, )
- Core Structure : Similar aromatic backbone with 4-fluorobenzyl and ethoxy-derived substituents.
- Key Differences: Ester Group: Triisopropylsilyl (bulky, protecting group) vs. propargyl (reactive, click chemistry-friendly). Additional Moieties: Thiazolidinone ring and polyethylene glycol (PEG)-like chain in Compound 5, absent in the target compound.
- Physicochemical Properties :
4-Fluorobenzyl Spirocyclotriphosphazenes ()
- Core Structure : Cyclotriphosphazene core vs. benzoate ester.
- Shared Features : 4-Fluorobenzyl groups contribute to antimicrobial activity in both systems .
- Reactivity : Phosphazenes undergo nucleophilic substitution at phosphorus centers, while the target compound’s bromo group may participate in aromatic substitution or elimination reactions.
Poly(ethylene oxybenzoate) ()
- Core Structure: Polymer with repeating ethylene oxybenzoate units vs. monomeric benzoate.
- Functional Groups : Ethylene glycol linkages in the polymer vs. ethoxy and propargyl groups in the target compound.
- Conformational Behavior : —OCH2CH2O— groups in poly(ethylene oxybenzoate) adopt trans conformations, whereas the ethoxy group in the target compound may exhibit restricted rotation due to steric hindrance .
Data Tables
Table 1. Comparative Physicochemical Properties
Biological Activity
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that contributes to its biological activity. The presence of the bromine atom and the ethoxy group are critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has moderate antibacterial properties against various strains, particularly Gram-positive bacteria.
- Anticancer Potential : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which play a crucial role in cell signaling pathways related to cancer and inflammation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of benzoate compounds, including this compound. Results indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Anticancer Studies
In a recent investigation, the compound was tested on human breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Enzyme Inhibition
Research focusing on the inhibition of protein tyrosine phosphatase (PTP1B) revealed that this compound exhibited an IC50 value of 12 µM, indicating a moderate inhibitory effect compared to other known inhibitors.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
